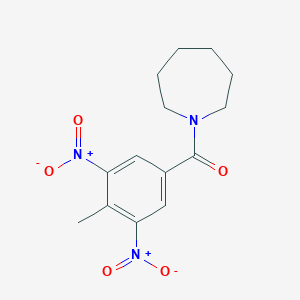![molecular formula C22H17N5O3 B403344 (4Z)-4-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B403344.png)
(4Z)-4-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a nitro group, phenyl groups, and a hydrazono group attached to a dihydropyrazolone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 4-nitrobenzaldehyde with o-tolylhydrazine, followed by cyclization with phenylhydrazine and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the condensation and cyclization processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-4-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydrazono group can be reduced to a hydrazine derivative.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
(4Z)-4-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (4Z)-4-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydrazono group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methoxy-phenyl)-5-phenyl-4-(o-tolyl-hydrazono)-2,4-dihydro-pyrazol-3-one
- 2-(4-Nitro-phenyl)-5-phenyl-4-(m-tolyl-hydrazono)-2,4-dihydro-pyrazol-3-one
- 2-(4-Nitro-phenyl)-5-phenyl-4-(p-tolyl-hydrazono)-2,4-dihydro-pyrazol-3-one
Uniqueness
(4Z)-4-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity, while the hydrazono group provides opportunities for hydrogen bonding and redox interactions.
Propiedades
Fórmula molecular |
C22H17N5O3 |
|---|---|
Peso molecular |
399.4g/mol |
Nombre IUPAC |
4-[(2-methylphenyl)diazenyl]-2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H17N5O3/c1-15-7-5-6-10-19(15)23-24-21-20(16-8-3-2-4-9-16)25-26(22(21)28)17-11-13-18(14-12-17)27(29)30/h2-14,25H,1H3 |
Clave InChI |
VNUIODOPCRNAOO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-naphthylmethylene)amino]phenol](/img/structure/B403261.png)

![2-{[4-(Benzyloxy)benzylidene]amino}benzonitrile](/img/structure/B403265.png)
![4-{[(4-Bromo-3-chlorophenyl)imino]methyl}benzonitrile](/img/structure/B403267.png)
![4-{[(5-Methyl-2-furyl)methylene]amino}benzenesulfonamide](/img/structure/B403271.png)

![(4E)-4-[2-(2-methylphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403274.png)
![(4E)-4-[2-(3-methylphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403275.png)
![(4Z)-4-[2-(4-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B403277.png)

![2-[2-(2,6-Dimethyl-morpholin-4-yl)-2-oxo-ethyl]-isoindole-1,3-dione](/img/structure/B403280.png)
![5-[2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]-2,3-dihydro-1,4-phthalazinedione](/img/structure/B403281.png)
![(4E)-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403283.png)

